Cas no 630423-50-6 (7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-F]isoquinoline)
![7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-F]isoquinoline structure](https://ja.kuujia.com/scimg/cas/630423-50-6x500.png)
7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-F]isoquinoline 化学的及び物理的性質
名前と識別子
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- SCHEMBL1654872
- 630423-50-6
- GRKQXPGPIAZNRL-UHFFFAOYSA-N
- 7-CHLORO-2,3-DIHYDRO-[1,4]DIOXINO[2,3-F]ISOQUINOLINE
- DTXSID30619523
- 7-Chloro-2,3-dihydro-1,4-dioxino[2,3-f]isoquinoline
- DB-197416
- 7-Chloro-2,3-dihydro[1,4]dioxino[2,3-f]isoquinoline
- 7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-F]isoquinoline
-
- MDL: MFCD22043864
- インチ: InChI=1S/C11H8ClNO2/c12-11-8-1-2-9-10(15-6-5-14-9)7(8)3-4-13-11/h1-4H,5-6H2
- InChIKey: GRKQXPGPIAZNRL-UHFFFAOYSA-N
- ほほえんだ: C1=C2C(=C3C(=C1)OCCO3)C=CN=C2Cl
計算された属性
- せいみつぶんしりょう: 221.0243562Da
- どういたいしつりょう: 221.0243562Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 0
- 複雑さ: 239
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 31.4Ų
7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-F]isoquinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A189010640-1g |
7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-f]isoquinoline |
630423-50-6 | 95% | 1g |
$708.84 | 2023-09-01 | |
Crysdot LLC | CD11084110-1g |
7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-f]isoquinoline |
630423-50-6 | 95+% | 1g |
$673 | 2024-07-18 |
7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-F]isoquinoline 関連文献
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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4. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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5. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-F]isoquinolineに関する追加情報
Introduction to 7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-F]isoquinoline (CAS No. 630423-50-6) and Its Emerging Applications in Chemical Biology
7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-F]isoquinoline, identified by its CAS number 630423-50-6, is a structurally unique heterocyclic compound that has garnered significant attention in the field of chemical biology due to its distinct pharmacophoric features. This compound belongs to the isoquinoline family, a class of molecules well-documented for their broad spectrum of biological activities. The presence of a chloro substituent and a dioxino moiety in its framework imparts unique electronic and steric properties, making it a promising scaffold for drug discovery and mechanistic studies.
The dihydroisoquinoline core of this molecule is particularly noteworthy, as it has been extensively studied for its role in modulating various biological pathways. Recent advancements in computational chemistry have highlighted the potential of such scaffolds in designing small-molecule inhibitors targeting protein-protein interactions and enzyme catalysis. The chloro group, on the other hand, serves as a versatile handle for further chemical modifications, enabling the synthesis of derivatives with tailored biological properties.
In the realm of medicinal chemistry, the synthesis and optimization of 7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-F]isoquinoline have been driven by its potential as a lead compound for therapeutic intervention. Studies have demonstrated its efficacy in preclinical models as an inhibitor of kinases and other signaling proteins implicated in cancer and inflammatory diseases. The dioxino ring system contributes to its ability to engage with biological targets through hydrogen bonding and hydrophobic interactions, making it a valuable candidate for structure-activity relationship (SAR) studies.
One of the most compelling aspects of this compound is its role in probing the mechanisms of cellular processes. Researchers have leveraged its chemical properties to develop probes that can be used to investigate the dynamics of protein phosphorylation and other post-translational modifications. The chloro substituent allows for facile labeling with fluorophores or other reporter groups, enabling high-throughput screening assays that can identify novel interactors and modulators.
The development of 7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-F]isoquinoline derivatives has also been influenced by advances in synthetic methodologies. Modern techniques such as transition-metal-catalyzed cross-coupling reactions have enabled the efficient construction of complex analogs with improved pharmacokinetic profiles. These synthetic strategies have been crucial in generating libraries of compounds that can be rapidly screened for biological activity using automated high-throughput platforms.
From a computational perspective, the three-dimensional structure of 7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-F]isoquinoline has been modeled using molecular dynamics simulations to understand its binding interactions with biological targets. These simulations have provided insights into how subtle changes in the molecule’s conformation can alter its affinity for specific proteins. Such data are invaluable for guiding the design of next-generation inhibitors with enhanced potency and selectivity.
The intersection of chemistry and biology has also led to innovative applications of this compound in diagnostic imaging. Researchers have exploited its photophysical properties to develop fluorescent probes that can be used in live-cell imaging studies. The chloro group facilitates conjugation to biomolecules such as antibodies or peptides, allowing for targeted detection of disease-relevant markers. These advancements underscore the versatility of 7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-F]isoquinoline as a tool in both research and therapeutic contexts.
Looking ahead, the future directions for research on 7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-F]isoquinoline are vast and multifaceted. Efforts are underway to explore its potential in treating neurodegenerative disorders by targeting aberrant protein aggregation pathways. Additionally, collaborations between chemists and biologists are driving efforts to repurpose existing derivatives as candidates for neglected tropical diseases. The compound’s unique structural features make it an ideal platform for developing innovative solutions to pressing global health challenges.
In conclusion,7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-F]isoquinoline (CAS No. 630423-50-6) represents a cornerstone in modern chemical biology research. Its distinct structural motifs offer unparalleled opportunities for drug discovery and mechanistic investigations across multiple therapeutic areas. As our understanding of its biological relevance continues to evolve,this compound will undoubtedly play a pivotal role in shaping the future landscape of medicinal chemistry and biotechnology.
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